molecular formula C16H24N2O B7509804 2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone

2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone

Cat. No. B7509804
M. Wt: 260.37 g/mol
InChI Key: NPDYJGVIGUZODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone, also known as CP-55940, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound exhibits high affinity for the cannabinoid receptors in the brain, making it a promising candidate for the treatment of various medical conditions.

Mechanism of Action

2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone exerts its effects by binding to the cannabinoid receptors in the brain, which are involved in regulating various physiological processes, including pain sensation, inflammation, and mood. This compound has a high affinity for both CB1 and CB2 receptors, which are widely distributed throughout the central and peripheral nervous systems.
Biochemical and Physiological Effects:
2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone has been shown to have a range of biochemical and physiological effects, including reducing pain and inflammation, modulating the immune system, and improving cognitive function. This compound has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone has several advantages as a research tool, including its high affinity for cannabinoid receptors and its ability to modulate various physiological processes. However, this compound also has several limitations, including its potential for abuse and its complex pharmacokinetics, which may make it difficult to interpret study results.

Future Directions

There are several areas of future research that could be explored with 2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone, including its potential use in the treatment of neurological disorders such as Alzheimer's disease, its effects on the immune system, and its potential for use in combination with other drugs for the treatment of pain and inflammation. Further studies are also needed to better understand the pharmacokinetics and potential for abuse of this compound.

Synthesis Methods

The synthesis of 2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone involves several steps, including the reaction of cyclohexanone with 3,4-dihydro-1H-pyrrole to form 2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrol-2-yl)ethanone. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline to form the final product, 2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone.

Scientific Research Applications

2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. In preclinical studies, this compound has shown promising results in reducing pain and inflammation, as well as improving cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13-15-8-5-9-17(15)10-11-18(13)16(19)12-14-6-3-2-4-7-14/h5,8-9,13-14H,2-4,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDYJGVIGUZODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CN2CCN1C(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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